1-(2-Fluorophenyl)prop-2-en-1-ol
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Overview
Description
1-(2-Fluorophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H9FO It is a fluorinated derivative of propenyl alcohol, characterized by the presence of a fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluorophenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with propargyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification through distillation or recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding alcohol or alkane, depending on the reducing agent used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 2-Fluorobenzaldehyde or 2-fluorobenzoic acid.
Reduction: 1-(2-Fluorophenyl)propan-1-ol or 1-(2-Fluorophenyl)propane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)prop-2-en-1-ol
- 1-(2-Bromophenyl)prop-2-en-1-ol
- 1-(2-Methylphenyl)prop-2-en-1-ol
Uniqueness
1-(2-Fluorophenyl)prop-2-en-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9FO |
---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
1-(2-fluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H9FO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9,11H,1H2 |
InChI Key |
RBUUKBOIWFZCAG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC=C1F)O |
Origin of Product |
United States |
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